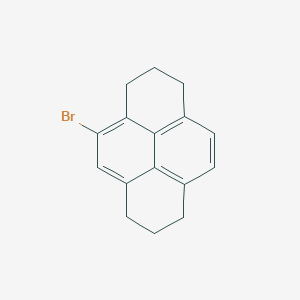

4-Bromo-1,2,3,6,7,8-hexahydropyrene

描述

属性

IUPAC Name |

4-bromo-1,2,3,6,7,8-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJTUAANVIVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347753 | |

| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-25-8 | |

| Record name | 4-Bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 1,2,3,6,7,8-Hexahydropyrene Precursor

Before bromination, the hexahydropyrene core must be synthesized. The common method involves:

- Hydrogenation of Pyrene: Pyrene is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

- Reaction Conditions: Typically, the hydrogenation is performed under elevated hydrogen pressure (10–50 atm) and temperatures ranging from 100°C to 200°C.

- Industrial Scale: Continuous flow reactors are often employed to improve yield and process efficiency.

This step yields 1,2,3,6,7,8-hexahydropyrene, which serves as the substrate for subsequent bromination.

Bromination to Obtain 4-Bromo-1,2,3,6,7,8-hexahydropyrene

The key step in preparing this compound is the selective bromination at the 4-position of the hexahydropyrene ring. The general approach includes:

- Reagents: Bromine or brominating agents (e.g., N-bromosuccinimide) are used to introduce the bromine atom.

- Solvent: Organic solvents such as dichloromethane or chloroform are typically employed to dissolve the hexahydropyrene substrate.

- Reaction Conditions: Controlled temperature and stoichiometry are critical to achieve selective monobromination without over-bromination or degradation.

- Purification: The product is purified by recrystallization or chromatographic techniques to isolate the 4-bromo derivative with high purity.

Detailed Preparation Protocol (Generalized)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 1,2,3,6,7,8-hexahydropyrene in an appropriate organic solvent | Typical solvents: dichloromethane, chloroform |

| 2 | Add brominating agent slowly under stirring | Bromine or N-bromosuccinimide; temperature controlled (0–25°C) |

| 3 | Monitor reaction progress by TLC or HPLC | Reaction time varies, typically 1–4 hours |

| 4 | Quench excess bromine with sodium bisulfite or similar reducing agent | Ensures safety and stops reaction |

| 5 | Extract and wash organic layer | Remove impurities and by-products |

| 6 | Purify crude product by recrystallization or column chromatography | Obtain pure 4-bromo derivative |

| 7 | Dry and characterize product | Confirm structure by NMR, MS, melting point |

Research Findings and Applications Related to Preparation

- The bromination step is critical for introducing a functional handle for further synthetic modifications or biological studies.

- The presence of bromine enhances the compound’s reactivity, allowing it to serve as an intermediate in organic synthesis.

- Studies indicate that the brominated hexahydropyrene exhibits distinct binding affinities in biological systems compared to non-brominated analogs, making the preparation method crucial for obtaining high-purity material for research.

化学反应分析

Types of Reactions

4-Bromo-1,2,3,6,7,8-hexahydropyrene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of hexahydropyrene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Various substituted hexahydropyrene derivatives.

Oxidation Reactions: Oxidized forms of hexahydropyrene.

Reduction Reactions: Hexahydropyrene.

科学研究应用

Chemical Synthesis

4-Bromo-1,2,3,6,7,8-hexahydropyrene serves as an important intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons. Its bromine substituent allows for further functionalization through electrophilic substitution reactions. This characteristic is particularly useful in the development of new materials and compounds with specific properties.

Biological Studies

The compound has been investigated for its interactions with biological macromolecules. Research indicates that it may exhibit potential antimicrobial properties. For instance, derivatives of this compound have shown inhibitory effects against various bacterial strains in vitro by disrupting bacterial cell membranes and interfering with metabolic processes.

Case Study: Cell Line Studies

In vitro studies using human liver carcinoma cells (HepG2) demonstrated significant alterations in gene expression related to oxidative stress response pathways upon exposure to this compound. Specifically, genes involved in antioxidant defense mechanisms were upregulated following treatment with this compound.

Case Study: Animal Models

In rodent models, administration of this compound resulted in observable changes in liver enzyme activity indicative of altered metabolic processing. This highlights its potential as a modulator of hepatic function and implications for drug metabolism.

Material Science

This compound is being explored for applications in the production of advanced materials such as organic semiconductors and photoconductors. Its unique structural properties contribute to the development of materials that can be utilized in electronic devices and sensors.

作用机制

The mechanism of action of 4-Bromo-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

相似化合物的比较

Key Observations:

Substituent Effects :

- The bromine atom in this compound increases molecular weight by ~79 g/mol compared to the parent compound and elevates logP by ~1.0 unit, enhancing lipophilicity .

- The decyl-substituted derivative (C₂₆H₃₆) exhibits significantly higher molecular weight and logP (~8.0), making it far more hydrophobic than the brominated analog .

Thermodynamic Stability: Non-brominated hydropyrenes (e.g., 1,2,3,6,7,8-hexahydropyrene) are synthesized via sodium reduction or catalytic hydrogenation, achieving ultrahigh purity (mole fraction >0.99) . In contrast, commercial samples of the brominated derivative are reported at 96% purity, suggesting challenges in large-scale purification .

生物活性

4-Bromo-1,2,3,6,7,8-hexahydropyrene is a brominated derivative of hexahydropyrene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on the biological activity of this compound and discusses its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a bicyclic structure that resembles fused cyclohexane and cyclohexene rings. The presence of the bromine atom enhances its reactivity and potential as a pharmacophore in drug development .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar to other halogenated hydrocarbons, it may inhibit key enzymes involved in cellular processes. For instance, it could potentially affect kinases involved in cell cycle regulation.

- Receptor Modulation : The compound might interact with various receptors and signaling pathways that regulate inflammation and cell proliferation .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The bromine substitution is believed to enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with microbial targets.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It is hypothesized to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer properties | Showed reduced viability of cancer cell lines with increased apoptosis markers. |

| Study C | Enzyme interaction | Identified potential inhibition of specific kinases related to cancer progression. |

Biochemical Pathways

The biological activity of this compound is likely mediated through various biochemical pathways:

- Cell Cycle Regulation : The compound may influence pathways that control cell division and apoptosis.

- Inflammatory Response Modulation : It could affect cytokine production and signaling pathways that mediate inflammation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption rate, distribution within tissues (including blood-brain barrier permeability), metabolism (primarily via cytochrome P450 enzymes), and excretion patterns need further investigation to determine optimal dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。